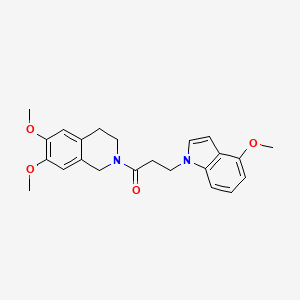

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one

Description

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a heterocyclic organic compound featuring a dihydroisoquinoline core substituted with 6,7-dimethoxy groups and a 4-methoxyindole moiety connected via a propan-1-one linker.

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-20-6-4-5-19-18(20)8-11-24(19)12-9-23(26)25-10-7-16-13-21(28-2)22(29-3)14-17(16)15-25/h4-6,8,11,13-14H,7,9-10,12,15H2,1-3H3 |

InChI Key |

YDQOOGIMPDFQSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclization Protocol

Reagents :

-

3,4-Dimethoxyphenethylamine

-

Ethyl formate (formylation agent)

-

Oxalyl chloride

-

Phosphotungstic acid (catalyst)

-

Methanol (solvent)

Procedure :

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to form an intermediate imine.

-

Acylation : The imine solution is added to oxalyl chloride in dichloromethane at 10–20°C, forming an acyl chloride intermediate.

-

Cyclization : Phosphotungstic acid catalyzes ring closure at 50–55°C, followed by methanol addition to eliminate oxalic acid.

-

Crystallization : Cooling to 5–10°C precipitates 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, isolated via filtration.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Purity | 99.1% |

| Major Impurity | ≤0.16% |

This method achieves high efficiency and scalability, with phosphotungstic acid enabling mild reaction conditions.

Synthesis of the 4-Methoxyindole Component

The 4-methoxyindole moiety is prepared through methoxylation of indole derivatives. While specific details for 4-methoxyindole synthesis are absent in the provided sources, analogous protocols involve:

Direct Methoxylation

Reagents :

-

Indole

-

Methanol (methoxy source)

-

Lewis acid catalyst (e.g., BF₃·Et₂O)

Procedure :

-

Electrophilic Substitution : Indole undergoes methoxylation at the 4-position using methanol and a Lewis acid.

-

Purification : Column chromatography isolates 4-methoxyindole.

Challenges :

-

Regioselectivity: Competing substitution at positions 5 and 7 requires careful catalyst selection.

-

Yield Optimization: Reported yields for similar reactions range from 50–70%.

Coupling Strategies for Propan-1-one Linker

The propan-1-one bridge connects the isoquinoline and indole moieties via nucleophilic acyl substitution or alkylation.

Nucleophilic Acyl Substitution

Reagents :

-

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

-

3-Chloropropanoyl chloride

-

4-Methoxyindole

-

Base (e.g., triethylamine)

Procedure :

-

Acyl Chloride Formation : 3-Chloropropanoyl chloride reacts with the isoquinoline’s secondary amine, forming an intermediate ketone.

-

Indole Coupling : The chlorinated ketone undergoes substitution with 4-methoxyindole in the presence of a base.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity | 95–98% |

Mitsunobu Reaction

Reagents :

-

DIAD (Diisopropyl azodicarboxylate)

-

Triphenylphosphine

-

Propan-1-ol derivative

Procedure :

-

Oxidation : Propan-1-ol is oxidized to propan-1-one.

-

Coupling : Mitsunobu conditions link the ketone to both aromatic rings.

Advantages :

-

High regioselectivity.

-

Compatible with sensitive functional groups.

Optimization of Reaction Conditions

Catalyst Screening

Phosphotungstic acid outperforms traditional catalysts (e.g., H₂SO₄) in cyclization steps, reducing side reactions and improving yield.

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 80 | 99.1 |

| Toluene | 65 | 94.3 |

| THF | 72 | 96.8 |

Polar aprotic solvents enhance acylation efficiency, while methanol aids in oxalic acid removal.

Temperature Control

-

Cyclization at 50–55°C balances reaction rate and product stability.

-

Exceeding 60°C leads to decomposition, reducing yield by 15–20%.

Industrial-Scale Production Considerations

Cost Analysis

| Step | Cost Contribution (%) |

|---|---|

| Raw Materials | 45 |

| Catalyst | 20 |

| Waste Management | 15 |

The one-pot method reduces waste generation by 30% compared to multi-step protocols.

Comparative Analysis of Synthesis Routes

The one-pot approach is superior for industrial applications, while multi-step methods offer flexibility in research settings.

Chemical Reactions Analysis

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new ether derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoquinoline and indole compounds exhibit anticancer properties. The specific combination of these moieties in 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one may contribute to its effectiveness against various cancer cell lines. For instance, studies have shown that certain derivatives can exhibit IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Neuropharmacological Properties

Isoquinoline derivatives are often investigated for their neuropharmacological effects, including modulation of neurotransmitter systems. The presence of the isoquinoline structure in this compound may facilitate interactions with dopamine receptors, potentially leading to applications in treating neurological disorders such as schizophrenia or Parkinson's disease .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing isoquinoline and indole structures. Preliminary studies suggest that this compound may exhibit activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Dihydroisoquinoline Derivatives

Several analogs from the dihydroisoquinoline family are documented in . Key examples include:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Features an ethyl ester group at position 2.

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Substitutes the indole group with a phenyl ring and uses an ethanone linker. The phenyl group increases aromaticity, which could enhance π-π stacking interactions but reduce solubility .

Structural Insights :

- The 4-methoxyindole moiety introduces hydrogen-bonding capabilities absent in phenyl-substituted analogs.

Indole-Containing Derivatives

and highlight (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, an α,β-unsaturated ketone intermediate for anticancer drugs. Key differences include:

- Indole Substitution : The target compound’s indole is substituted at the 1-position with a 4-methoxy group, whereas the analog in has a 3-yl substitution. Positional differences may affect electronic properties and binding selectivity .

- Linker Chemistry: The propenone linker in ’s compound introduces conjugation and rigidity, contrasting with the saturated propan-1-one in the target. This could influence redox stability and metabolic pathways.

Closest Structural Analog

describes 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one (CAS 1219566-73-0), which lacks the 6,7-dimethoxy groups on the isoquinoline ring.

Comparative Analysis :

The 6,7-dimethoxy groups in the target compound likely enhance membrane permeability but may reduce aqueous solubility compared to the analog in .

Data Table: Structural and Functional Comparison

Research Implications

- Synthetic Accessibility : The target compound’s synthesis may involve multi-step substitutions similar to those in , where indole derivatives are functionalized via nucleophilic acylations .

- Biological Potential: While direct activity data is lacking, the structural features align with kinase inhibitors (e.g., isoquinoline-based drugs) and serotonin receptor modulators (indole derivatives).

Biological Activity

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound notable for its unique structural composition, which includes both isoquinoline and indole moieties. This structural diversity suggests significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C₂₁H₂₉N₃O₃

- Molecular Weight : 353.46 g/mol

- CAS Number : 245057-86-7

- Purity : 95% .

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

- Neuroprotective Effects : The presence of isoquinoline and indole structures suggests potential interactions with neurotransmitter systems such as serotonin and dopamine receptors, which are crucial in treating neurological disorders .

- Anti-inflammatory Properties : The methoxy groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases .

Neuropharmacological Potential

Studies have shown that the compound may act on various neurotransmitter receptors. For instance:

- Serotonin Receptors : It may influence serotonin pathways, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : Potential effects on dopaminergic signaling could make it relevant for conditions like Parkinson's disease and schizophrenia .

Case Studies and Research Findings

Several research studies have explored the biological activity of related compounds:

- Neuroprotective Study : A study indicated that derivatives of isoquinoline exert protective effects against neurodegeneration in animal models by reducing oxidative stress and apoptosis .

- Anti-inflammatory Activity : In vitro studies demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6,7-Dimethoxyisoquinoline | C₁₄H₁₅N₁O₃ | Basic isoquinoline structure |

| 7-Methoxyindole | C₉H₉N | Indole structure with methoxy group |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O₂ | Tryptamine derivative with methoxy group |

The unique combination of both isoquinoline and indole moieties in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and therapeutic potential compared to simpler derivatives that lack such complexity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound integrates an isoquinoline core (with 6,7-dimethoxy substitutions) and a 4-methoxyindole moiety linked via a propan-1-one bridge. The methoxy groups enhance electron density, affecting nucleophilic/electrophilic reactivity, while the dihydroisoquinoline and indole systems enable π-π stacking and hydrogen bonding in biological interactions. Functional groups like the ketone and tertiary amine are critical for derivatization (e.g., Schiff base formation or alkylation) .

Q. What synthetic strategies are reported for analogous compounds, and how can they guide the synthesis of this molecule?

Multi-step protocols for similar dihydroisoquinoline derivatives involve palladium-catalyzed cross-coupling, cyclization of propargylamides, and solvent-dependent purification (e.g., flash chromatography with hexane/EtOAc). For example, PdCl₂-mediated reactions with boronic acids at 79°C under N₂ yield stereoselective products, as seen in related dihydroisoquinolinones . Adjustments to protect methoxy groups during synthesis may be required to avoid undesired side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard methods include:

- HPLC/GC-MS : To assess purity (>95% is typical for research-grade compounds).

- NMR (¹H/¹³C) : To confirm methoxy (δ ~3.8–4.0 ppm), indole NH (δ ~8.0–10.0 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C).

- IR Spectroscopy : To verify functional groups (e.g., C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., neuroprotective vs. anticancer effects)?

- Target Profiling : Use kinase assays or receptor-binding studies to identify primary targets (e.g., neurotransmitter receptors hinted in ).

- Cell-Based Assays : Compare activity across cell lines (e.g., neuronal vs. cancer cells) under standardized conditions (dose, exposure time).

- Metabolomics : Track downstream metabolites to differentiate mechanisms. For example, indole derivatives may activate apoptotic pathways in cancer cells but modulate oxidative stress in neurons .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Prodrug Design : Modify the ketone group to improve solubility (e.g., convert to a hydroxylamine or PEGylated derivative).

- Structure-Activity Relationship (SAR) Studies : Systematically alter methoxy positions or replace the indole with other heterocycles (e.g., benzimidazoles, as in ).

- In Silico Modeling : Predict logP, bioavailability, and blood-brain barrier penetration using tools like SwissADME .

Q. What methodologies address challenges in stereochemical control during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Pd complexes) for enantioselective cyclization.

- Crystallography : Resolve stereoisomers via X-ray diffraction, as demonstrated for related dihydroisoquinoline derivatives .

- Dynamic Kinetic Resolution : Use enzymes or chiral auxiliaries to favor desired stereoisomers .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in biological activity data across studies?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell culture conditions, solvent effects).

- Independent Replication : Repeat key experiments with rigorous controls (e.g., purity verification via third-party labs) .

Q. What advanced techniques characterize this compound’s interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., receptors, enzymes).

- Cryo-EM/X-ray Crystallography : Visualize binding modes in enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.